molecular formula C27H26FN3O4 B2759710 2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 894552-62-6

2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2759710
CAS RN: 894552-62-6
M. Wt: 475.52
InChI Key: STZJHFABZJBVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C27H26FN3O4 and its molecular weight is 475.52. The purity is usually 95%.
BenchChem offers high-quality 2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

The compound under discussion is related to quinoline derivatives, which have been studied for their structural aspects and properties, including salt and inclusion compounds. Such studies often explore the formation of gels or crystalline solids upon treatment with different acids, revealing insights into the compound's chemical behavior and potential applications in material science and catalysis (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Biological Activities

Quinoline derivatives have been synthesized and evaluated for various biological activities, including antimalarial properties. These compounds, through quantitative structure-activity relationships (QSAR) studies, demonstrate the potential for developing new therapeutic agents targeting specific diseases or conditions (Werbel et al., 1986).

Novel Synthesis Approaches

Innovative synthetic methods for quinoline and related compounds, such as α-(acyloxy)-α-(quinolin-4-yl)acetamides, have been developed. These methods leverage multi-component reactions, providing efficient routes to these compounds, which can be useful in drug discovery and development processes (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).

Fluorescence and Sensing Applications

Quinoline derivatives exhibit fluorescence properties, making them candidates for developing chemosensors. Such sensors can detect metal ions or other substances, offering applications in environmental monitoring, diagnostics, and research (Park et al., 2015).

Antiproliferative and Antimicrobial Properties

Compounds structurally related to the specified chemical have shown antiproliferative and antimicrobial activities. These findings suggest potential applications in treating cancer and infections, emphasizing the importance of continued research in these areas (Patel, Patel, Kumari, & Chikhalia, 2012).

properties

IUPAC Name

2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O4/c1-17-4-8-21(9-5-17)29-15-19-12-18-13-24(34-2)25(35-3)14-23(18)31(27(19)33)16-26(32)30-22-10-6-20(28)7-11-22/h4-14,29H,15-16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZJHFABZJBVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.